N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (hereafter referred to as the target compound) is a quinolinyl oxamide derivative (QOD) featuring a benzodioxol moiety, a naphthalene group, and an ethanediamide linker. It has been identified as a potent inhibitor of falcipain-2, a cysteine protease critical for the survival of Plasmodium falciparum, the malaria parasite . The compound’s structure includes a 1,3-benzodioxol ring (providing electron-rich aromaticity) and a hydroxyethyl-naphthalene substituent, which likely enhances its binding affinity to the enzyme’s active site .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-17(16-7-3-5-13-4-1-2-6-15(13)16)11-22-20(25)21(26)23-14-8-9-18-19(10-14)28-12-27-18/h1-10,17,24H,11-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGQUOJZWHYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with ethanediamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Quinolinyl Oxamide Derivatives (QODs) vs. Indole Carboxamide Derivatives (ICDs)
The target compound is structurally analogous to indole carboxamide derivatives (ICDs), such as N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (Figure 12 in ). Key differences include:
- Core Scaffold: QODs employ a quinoline-oxamide backbone, whereas ICDs use an indole-carboxamide system.
- Binding Interactions : Molecular dynamics simulations suggest QODs (e.g., the target compound) occupy a larger hydrophobic pocket in falcipain-2 due to their naphthalene group, compared to ICDs’ biphenyl moiety .
- Bioactivity: QODs exhibit enhanced inhibition kinetics against falcipain-2, with IC₅₀ values in the nanomolar range, while ICDs show micromolar activity .
Table 1: Structural and Functional Comparison of QODs and ICDs
Comparison with Naphthalene-Containing Amides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () share the naphthalene moiety but differ in functionalization:
- Linker Groups : The target compound uses an ethanediamide linker, while derivatives employ triazole-acetamide chains.
- Synthesis : The target compound’s synthesis likely involves amide coupling, whereas triazole-containing analogs are synthesized via 1,3-dipolar cycloaddition (click chemistry) .
- Bioactivity : Triazole derivatives in focus on antimicrobial activity, whereas the target compound targets falcipain-2, highlighting scaffold-dependent selectivity.
Table 2: Naphthalene-Containing Amides
Benzodioxol-Containing Analogs
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a benzamide core but lacks the naphthalene group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, unlike the target compound’s enzyme-inhibitory role .
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (): Contains benzodioxol and naphthalene but uses a propenylamine linker instead of ethanediamide, likely altering pharmacokinetics .
Key Structural Determinants of Activity
- Benzodioxol Ring : Enhances aromatic stacking in enzyme active sites (common in falcipain inhibitors) .
- Naphthalene Group : Increases hydrophobicity and binding affinity compared to smaller aryl groups (e.g., phenyl in ICDs) .
- Ethanediamide Linker : Provides conformational flexibility and hydrogen-bonding capacity, critical for protease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
